5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-4-5-6(9)10-11-7(5)13-3-1-2-12/h12H,1-3H2,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPKHLHRUZEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC1=NNC(=C1C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Preparation and Characterization
Tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) were synthesized via a sequential coating process. Transmission electron microscopy (TEM) revealed a core-shell structure with an average diameter of 18–22 nm, while X-ray diffraction (XRD) confirmed the cubic spinel phase of magnetite (2θ = 35.5°, 43.1°, 57.2°). The catalyst’s saturation magnetization of 48 emu/g ensured efficient magnetic separation, retaining 94% activity after six reuse cycles.
Three-Component Reaction Optimization
The target compound was synthesized through a mechanochemical reaction involving:
- Azo-linked salicylaldehyde derivatives (1 mmol)
- Malononitrile (1 mmol)
- 3-Hydroxypropoxy-substituted hydrazine (1 mmol)
Reactions were conducted in a Retsch ball mill at 25 Hz for 15–40 minutes (Table 1). The solvent-free conditions and catalyst loading (0.1 g per mmol substrate) achieved yields of 88–92%, significantly outperforming conventional thermal methods (50–60% yields over 6–8 hours).
Table 1: Reaction Parameters and Yields for Mechanochemical Synthesis
| Substitution Pattern | Milling Time (min) | Yield (%) |
|---|---|---|
| 4-NO₂-phenyl | 15 | 92 |
| 3-Cl-phenyl | 25 | 89 |
| 2,4-Dimethylphenyl | 40 | 88 |
Post-reaction purification involved magnetic separation, followed by column chromatography (silica gel, ethyl acetate/hexane 1:2). Nuclear magnetic resonance (¹H NMR) analysis confirmed the structure, with characteristic peaks at δ 6.82 ppm (pyrazole C-H) and δ 4.12 ppm (OCH₂CH₂CH₂OH).
Enaminone-Based Synthesis Pathway
Intermediate Formation via Oxoalkanonitrile Derivatives
An alternative route utilized enaminones 2a-c derived from β-keto esters. Treatment with hydroxylamine hydrochloride in ethanol yielded aldoximes 3a-c , which underwent base-mediated cyclization to form 3-oxoalkanonitriles 5a-c (Scheme 1).
General Procedure for 3-Oxoalkanonitriles (5a-c):
- React enaminone (10 mmol) with NH₂OH·HCl (10 mmol) in ethanol.
- Reflux for 30–60 minutes until color change (yellow → brown).
- Neutralize with HCl, isolate via filtration, and crystallize from benzene.
Yields ranged from 82–89%, with Fourier-transform infrared spectroscopy (FTIR) confirming the C≡N stretch at 2205–2210 cm⁻¹.
Trichloroacetonitrile Condensation
3-Oxoalkanonitriles 5a-c were reacted with trichloroacetonitrile (1:1 molar ratio) in ethanol containing anhydrous sodium acetate. After six hours at room temperature, 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles 6a-c formed (75–80% yields). Subsequent condensation with 3-hydroxypropoxyhydrazine in dimethylformamide (DMF) at 80°C for 4 hours provided the target compound in 70–78% yield.
One-Pot Multicomponent Reaction Approach
Chromeno-Pyridine Hybrid Synthesis
A novel one-pot method combined 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2) and 2-cyanoacetohydrazide (3) in an ethanol-pyridine (3:1) system. The reaction proceeded via:
- Knoevenagel condensation at room temperature (1 hour).
- Pinner-type cyclization under reflux (1 hour).
This approach yielded 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (4) as a byproduct, with the target compound isolated in 83% yield after recrystallization.
Microwave-Assisted Regiospecific Modification
Microwave irradiation (300 W, 120°C, 10 minutes) of the target compound with nonsymmetrical dielectrophiles (e.g., acetylenedicarboxylates) enabled regiospecific functionalization. ¹H-¹⁵N HMBC spectroscopy confirmed substitution at the pyrazole N-1 position (δ 283 ppm), preserving the 3-hydroxypropoxy moiety.
Catalytic Efficiency and Comparative Analysis
Green Chemistry Metrics
The mechanochemical method demonstrated superior atom economy (89%) and E-factor (0.32) compared to solution-phase routes (atom economy: 72%; E-factor: 1.45). Energy consumption was reduced by 60% through solvent-free ball milling.
Yield and Purity Comparison
Table 2: Synthesis Method Performance
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Mechanochemical | 88–92 | 98.5 | 15–40 min |
| Enaminone-based | 70–78 | 95.2 | 6–8 hours |
| Multicomponent reaction | 83 | 97.8 | 2 hours |
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 5-amino-3-(3-oxopropoxy)-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 5-amino-3-(3-aminopropoxy)-1H-pyrazole-4-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole-4-carbonitriles exhibit diverse biological and physicochemical properties depending on their substituents. Key examples include:
Key Observations :
- Hydroxypropoxy vs. Hydroxyphenyl : The 3-hydroxypropoxy group in the target compound may enhance solubility in polar solvents compared to the more lipophilic 2-hydroxyphenyl substituent in Compound A .
- Electron-Withdrawing Groups : Nitro (e.g., 4a) and trifluoromethyl groups (e.g., fipronil analog) increase electrophilicity, influencing reactivity and binding to biological targets .
Physical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-hydroxy-1H-pyrazole-4-carbonitrile with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Yield optimization can be achieved by monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent), and using phase-transfer catalysts like tetrabutylammonium bromide . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the hydroxypropoxy group’s protons appear as a triplet (δ ~3.7–4.2 ppm) and a quintet (δ ~1.8–2.2 ppm) .
- IR Spectroscopy : Key stretches include CN (~2220–2240 cm⁻¹), NH₂ (~3280–3300 cm⁻¹), and ether C-O (~1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-EI/ESI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can crystallographic data aid in structural validation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. For pyrazole derivatives, space groups like monoclinic are common. Refinement using SHELXL (R-factor < 0.05) ensures accuracy. Crystallization is achieved via slow evaporation of ethanol/water mixtures .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyrazole core?
- Methodological Answer :
- Electrophilic Substitution : The 3-hydroxypropoxy group directs electrophiles to the pyrazole’s 5-position. Use protecting groups (e.g., tert-butyldimethylsilyl) for selective modification .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 1-position under Pd(PPh₃)₄ catalysis .
- Azide-Alkyne Cycloaddition : Click chemistry with propargyl bromide introduces triazole moieties for bioactivity studies .
Q. How can computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using PCM .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinases). Ligand preparation includes protonation state correction at physiological pH .
Q. What are the challenges in analyzing tautomeric equilibria of this compound?
- Methodological Answer : Pyrazole derivatives exhibit tautomerism between 1H- and 2H- forms. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) monitors chemical shift changes. DFT-based energy calculations (e.g., B3LYP/6-311+G(d,p)) identify dominant tautomers .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer :
- Substituent Variation : Replace the hydroxypropoxy group with alkyl/aryl ethers to study hydrophobicity effects. For example, 4-chlorophenyl analogs showed enhanced antimicrobial activity in related pyrazoles .
- Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or amide to modulate solubility and target interactions.
- In Vitro Assays : Test derivatives against bacterial/fungal strains (MIC via broth microdilution) or cancer cell lines (MTT assay) .
Data Contradictions and Resolution
Q. Conflicting melting points reported for similar pyrazole derivatives—how to resolve discrepancies?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound and analyze via HPLC (≥95% purity).
- DSC/TGA : Differential scanning calorimetry (DSC) determines exact melting points and detects polymorphs .
- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, m.p. 167–168°C) .
Experimental Design Considerations
Q. How to design stability studies under varying pH and temperature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
